5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 4-chlorobenzohydrazide with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring can facilitate interactions with biological macromolecules, while the chlorophenyl and trifluoromethylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole: Lacks the chlorophenyl and trifluoromethylphenyl groups, resulting in different chemical properties and applications.
5-(4-methylphenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
The unique combination of the chlorophenyl and trifluoromethylphenyl groups in 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-6-4-9(5-7-12)14-20-13(21-22-14)10-2-1-3-11(8-10)15(17,18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRWWGFMOUKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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